Methyl b-D-glucuronide sodium salt
Overview
Description
Methyl b-D-glucuronide sodium salt is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of glucose and is commonly used as a substrate for enzymes involved in carbohydrate metabolism.
Scientific Research Applications
1. Drug Metabolism and Identification
Methyl β-D-glucuronide sodium salt is involved in the study of drug metabolism. Thompson et al. (1973) developed a technique for screening drugs for possible glucuronide formation, utilizing mass spectrometry to identify glucuronides in rat bile, including hydroxydiphenylhydantoin and hydroxymephobarbital glucuronides (Thompson, Gerber, Seibert, & Desiderio, 1973).
2. Synthesis of Drug Metabolites
The synthesis of drug metabolites, such as morphine-[N-methyl-14C]-6-β-D-glucuronide, involves the use of methyl β-D-glucuronide derivatives. Ferguson et al. (2002) demonstrated a method for synthesizing protected morphine-6-glucuronide, subsequently converting it to morphine-[N-methyl-14C]-6-β-D-glucuronide (Ferguson, Hollis, Johnston, Lumbard, & Stachulski, 2002).
3. Biological Impact Studies
Methyl β-D-glucuronide sodium salt is used in biological impact studies, like the examination of extracellular sodium replacement effects on hair cell ions in goldfish by Mroz and Lechene (1993). They found that replacing sodium with N-methyl-D-glucamine (NMDG), a related compound, resulted in loss of cell sodium, potassium, and chloride (Mroz & Lechene, 1993).
4. Formulation Optimization in Pharmaceuticals
In pharmaceutical research, compounds like N-methyl-D-glucamine (NMG), similar to methyl β-D-glucuronide sodium salt, are used for formulation optimization. Cheeti et al. (2018) used NMG salt in the formulation of GDC-0810 for breast cancer treatment, highlighting its role in the pharmacokinetics of the drug (Cheeti et al., 2018).
5. Electrophysiological Studies
In electrophysiology, NMG is used as a sodium substitute, affecting nerve conduction velocity. Celen and Tuncer (2019) investigated changes in compound action potential during NMG replacement, highlighting its impact on nerve fibers (Celen & Tuncer, 2019).
Mechanism of Action
Target of Action
The primary target of Methyl β-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of carbohydrates that are involved in a wide range of biological processes.
Mode of Action
Methyl β-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Future Directions
Methyl b-D-glucuronide sodium salt is a significant compound in biomedical research, particularly in drug metabolism studies . Its role as a substrate for glucuronidation reactions and its ability to induce the production of β-D-glucuronidase in Escherichia coli make it valuable in studying drug metabolism and detoxification mechanisms . Future research may focus on developing more sensitive and accurate assays for β-glucuronidase activity, which could have significant implications in biomedicine and environmental health .
Biochemical Analysis
Biochemical Properties
Methyl b-D-glucuronide sodium salt plays a significant role in biochemical reactions. It is known to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This interaction with the GUS enzyme is crucial as it influences various biochemical processes.
Cellular Effects
The effects of this compound on cells are primarily related to its role in inducing the production of the GUS enzyme in Escherichia coli . The GUS enzyme is involved in the breakdown of complex carbohydrates, influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with the GUS enzyme. By inducing the production of this enzyme, it influences the breakdown of complex carbohydrates, which can lead to changes in gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of complex carbohydrates, through its interaction with the GUS enzyme
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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